molecular formula C9H12ClNO3S B3522527 3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide

3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B3522527
M. Wt: 249.72 g/mol
InChI Key: QJRVIUIFSQDFTG-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C(9)H({12})ClNO(_3)S It is characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group where the nitrogen is dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 3-chloro-4-methoxyaniline followed by N,N-dimethylation. A common synthetic route includes:

    Sulfonation: Reacting 3-chloro-4-methoxyaniline with chlorosulfonic acid to introduce the sulfonyl chloride group.

    N,N-Dimethylation: Treating the resulting sulfonyl chloride with dimethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the process is scaled up with optimized reaction conditions to ensure high yield and purity. This often involves:

  • Controlled temperature and pressure conditions.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the aromatic ring.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzenesulfonamides.

    Oxidation Products: Oxidation can lead to sulfone derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

3-Chloro-4-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide exerts its effects depends on its interaction with biological targets. Typically, it may:

    Inhibit Enzymes: By binding to the active site or allosteric sites, altering enzyme activity.

    Interact with Receptors: Modulating receptor activity and downstream signaling pathways.

    Disrupt Cellular Processes: Affecting cell membrane integrity or intracellular signaling.

Comparison with Similar Compounds

  • 4-Chloro-3-methoxy-N,N-dimethylbenzenesulfonamide
  • 3-Chloro-4-methoxybenzenesulfonamide
  • 3-Chloro-4-methoxy-N-methylbenzenesulfonamide

Comparison:

  • Structural Differences: Variations in the position of substituents or the degree of methylation.
  • Reactivity: Differences in reactivity due to electronic and steric effects.
  • Applications: Unique properties may make one compound more suitable for specific applications over others.

This detailed overview provides a comprehensive understanding of 3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRVIUIFSQDFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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